molecular formula C6H5BrN2O2 B076971 2-Bromo-5-nitroaniline CAS No. 10403-47-1

2-Bromo-5-nitroaniline

Cat. No. B076971
CAS RN: 10403-47-1
M. Wt: 217.02 g/mol
InChI Key: BAAUCXCLMDAZEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-nitroaniline and similar compounds often involves direct condensation methods, nucleophilic substitution reactions, or through the use of catalytic processes. For instance, highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols can be prepared by direct condensation of aliphatic and aromatic aldehydes with bromonitromethane, showcasing a method that could potentially be adapted for the synthesis of this compound (Blay et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to this compound, such as 2-Amino-3-bromo-5-nitropyridine, have been conducted using Density Functional Theory (DFT) and spectroscopic methods. These studies provide insight into the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics, which are critical for understanding the molecular structure of this compound (Abraham et al., 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound's nitro and bromo groups make it a versatile reactant for modifications and functionalization processes, leading to a wide range of derivative compounds. For example, the reaction of 5-substituted 2-nitrosophenols with bromomethyl aryl ketones, employing a base in refluxing conditions, offers an efficient approach to synthesize complex molecules, indicating the reactivity and versatility of nitroaniline derivatives (Aljaar et al., 2015).

Scientific Research Applications

  • Phase Diagram Studies and Material Characterization :

    • The phase diagram of urea–4-bromo-2-nitroaniline systems was studied, showing a large miscibility gap and the formation of a eutectic and a monotectic. This study is significant for understanding the material properties and for applications in material science (Reddi et al., 2012).
  • Green Synthesis and Medical Applications :

    • A Schiff base compound synthesized from 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde showed urease inhibitory activity and minimal free radical scavenging activity. This finding is relevant for medical and agricultural applications as a potential urease inhibitor (Zulfiqar et al., 2020).
  • Chemical Synthesis and Optimization :

    • The synthesis of 5-bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation was optimized for large-scale production. Such optimizations are critical for industrial-scale chemical production (Agosti et al., 2017).
  • Safety and Toxicology Studies :

    • Safety assessments of related compounds, such as 5-Bromo-5-Nitro-1,3-Dioxane, are crucial in determining their safe concentrations in cosmetic products. This is vital for ensuring consumer safety in product formulations (Liebert, 1990).
  • Antimicrobial Activities :

    • The study of compounds like 5-bromo-2-nitropyridine for their antimicrobial activities is important for developing new antibiotics and antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Allas et al., 2016).
  • Molecular Docking and Drug Design :

    • Computational studies on molecules like 2-Amino-3-bromo-5-nitropyridine help in understanding their structural and electronic characteristics, which is crucial for drug design and development (Abraham et al., 2017).

Safety and Hazards

2-Bromo-5-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-bromo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAUCXCLMDAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146225
Record name 2-Bromo-5-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10403-47-1
Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-bromo-5-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of 3-nitroaniline (0.5 g, 3.6 mmol) in 10 ml acetic acid added bromine (0.2 ml, 4.0 mmol) and stirred at 0° C. for 1 hour. The solution was filtered after recovering to room temperature to obtain 2-bromo-5-nitrobenzenamine (0.32 g, 40%) as a powder. A solution of 2-bromo-5-nitrobenzenamine (0.4 g, 1.8 mmol), sodium hydroxide (0.14 g, 3.6 mmol) and benzoyl chloride (0.24 ml, 2.0 mmol) in 20 ml THF was stirred for 2 hours in icy water bath. The reaction was quenched and washed with water (3×20 ml). The mixture was dried over anhydrous sodium sulfate. The crude N-(2-bromo-5-nitrophenyl)benzamide (0.3 g, 50%) was obtained after evaporation of the solvents. 1H NMR (500 MHz, CDCl3) δ (ppm) 7.65 (m, 2H), 7.68 (m, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.94 (dd, J=8.8, 2.7 Hz, 1H), 8.00 (m, 2H), 8.62 (s, 1H), 9.55 (d, J=2.7 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 2-bromo-5-nitroaniline yields exclusively the N-benzylated product when reacted with benzyl chloroformate. What is the significance of this finding?

A: The research demonstrates that the presence of electron-withdrawing groups, particularly at the ortho position of the aniline ring, strongly favors the formation of N-benzylated products over N-carbobenzyloxy (CBZ) products in reactions with benzyl chloroformate. [] This selectivity is significant because it provides a synthetic route for specifically obtaining N-benzylated anilines, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The study highlights the influence of substituent effects on the reaction pathway, offering insights for predicting and controlling the outcome of similar reactions involving substituted anilines.

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